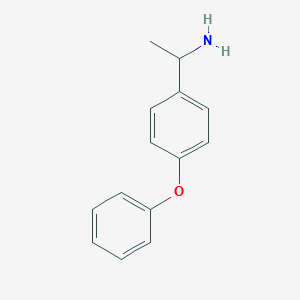

1-(4-Phenoxyphenyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQOGHJCBFRHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907076 | |

| Record name | 1-(4-Phenoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102077-19-0 | |

| Record name | Benzylamine, alpha-methyl-p-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102077190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Phenoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(4-Phenoxyphenyl)ethan-1-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Phenoxyphenyl)ethan-1-amine is a primary amine featuring a phenoxy ether linkage, a structural motif prevalent in numerous biologically active molecules. As a chiral building block, it serves as a valuable starting material and intermediate in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. Its structure provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. This guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and its utility in the development of new chemical entities. The Chemical Abstracts Service (CAS) registry number for this compound is 102077-19-0 .[1][2]

Section 1: Physicochemical and Structural Properties

This compound is commercially available as a solid, typically with a purity of 95% or greater. While extensive experimental data on its physical properties like melting and boiling points are not widely published, its fundamental characteristics have been established through vendor specifications and computational models.

| Property | Value | Source |

| CAS Number | 102077-19-0 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.27 g/mol | [1][2] |

| IUPAC Name | 1-(4-phenoxyphenyl)ethanamine | [1] |

| Appearance | Solid | |

| XLogP3 (Computed) | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Section 2: Synthesis and Mechanistic Considerations

The most direct and common route for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 1-(4-phenoxyphenyl)ethanone. This two-stage synthetic strategy is outlined below.

Part A: Synthesis of Precursor Ketone: 1-(4-Phenoxyphenyl)ethanone

The ketone precursor is readily synthesized via a Friedel-Crafts acylation of diphenyl ether with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Mechanism Rationale: The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction between acetyl chloride and AlCl₃. This electrophile then attacks the electron-rich phenoxy-substituted benzene ring. The para-position is strongly favored due to steric hindrance at the ortho-positions and the electron-donating nature of the phenoxy group, which directs electrophilic substitution to the ortho and para positions.

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Synthesis of 1-(4-phenoxyphenyl)ethanone This protocol is adapted from a standard Friedel-Crafts acylation procedure for a structurally similar substrate.[3]

-

To a cooled (0 °C), stirred solution of diphenyl ether (1.0 eq) in a suitable dry solvent (e.g., dichloromethane), slowly add anhydrous aluminum chloride (2.5 eq).

-

Add acetyl chloride (1.2 eq) dropwise to the suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization (e.g., from ethanol) to yield pure 1-(4-phenoxyphenyl)ethanone.

Part B: Reductive Amination to this compound

The conversion of the ketone to the primary amine is achieved via reductive amination. This can be performed in a one-pot reaction using a source of ammonia and a suitable reducing agent.

Mechanism Rationale: The ketone first reacts with ammonia to form an intermediate hemiaminal, which then dehydrates to form an imine. This imine is then reduced in situ to the final primary amine. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can be used, but a milder, more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it can reduce the protonated imine (iminium ion) faster than the starting ketone, minimizing side reactions like alcohol formation.

Caption: Reductive Amination Workflow.

Experimental Protocol: Synthesis of this compound This is a representative protocol based on established methods for reductive amination.

-

Dissolve 1-(4-phenoxyphenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

-

Add a source of ammonia, such as ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor for completion using TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude amine.

-

The product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

Section 3: Spectroscopic and Analytical Characterization

While specific, published spectra for this compound are scarce, its characteristic analytical data can be predicted based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts (δ) in ppm relative to TMS.

| 1H NMR (Predicted) | Assignment | 13C NMR (Predicted) | Assignment |

| ~7.30-7.40 (m, 2H) | Protons on phenoxy ring (ortho to ether) | ~157.5 | C-O (phenoxy ring) |

| ~7.25-7.35 (d, 2H) | Protons on main ring (ortho to ethylamine) | ~152.0 | C-O (main ring) |

| ~7.05-7.15 (t, 1H) | Proton on phenoxy ring (para to ether) | ~141.0 | C-C (ipso, ethylamine) |

| ~6.95-7.05 (m, 4H) | Protons on phenoxy ring (meta) & main ring (meta) | ~129.8 | CH (phenoxy ring) |

| ~4.1-4.2 (q, 1H) | CH-NH₂ | ~127.5 | CH (main ring) |

| ~1.6-1.8 (br s, 2H) | NH₂ | ~123.5 | CH (phenoxy ring) |

| ~1.35-1.45 (d, 3H) | CH₃ | ~119.0 | CH (main ring) |

| ~50.0 | CH-NH₂ | ||

| ~25.0 | CH₃ |

Infrared (IR) Spectroscopy

-

3400-3250 cm⁻¹: N-H stretching (primary amine, typically two bands for symmetric and asymmetric stretches).

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2980-2850 cm⁻¹: Aliphatic C-H stretching (from the ethyl group).

-

1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

1240 cm⁻¹: Aryl-O-Aryl asymmetric C-O-C stretching (characteristic for diaryl ethers).

-

830 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 213.

-

Base Peak: A likely base peak would result from benzylic cleavage, losing the methyl group to form an [M-15]⁺ fragment at m/z = 198.

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method can be developed for purity assessment. A starting point for method development is suggested below.

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Column Temperature | 30 °C |

Section 4: Applications in Drug Discovery and Development

This compound is a valuable intermediate due to the prevalence of the diphenyl ether core in pharmacologically active agents. This moiety can impart favorable properties such as metabolic stability and appropriate lipophilicity.

-

Scaffold for Kinase Inhibitors: The general thieno[3,2-c]pyridin-4-amine scaffold, when substituted with a 4-phenoxyphenyl group, has been shown to produce potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases.[4] this compound represents a key starting material for accessing related pharmacophores.

-

Antiprotozoal Agents: Derivatives incorporating a 1-(4-phenoxyphenyl)adamantane core have been synthesized and evaluated for activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[5] This highlights the utility of the phenoxyphenyl moiety in designing agents that target neglected tropical diseases.

Section 5: Safety and Handling

This compound is classified as a hazardous substance and requires careful handling by trained personnel in a well-ventilated chemical fume hood.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and versatile chemical building block with direct relevance to modern drug discovery. Its preparation via a straightforward two-step sequence from diphenyl ether allows for its use as a foundational piece in constructing more complex molecules. The phenoxyphenyl scaffold is a proven pharmacophore in multiple therapeutic areas, particularly in kinase inhibition. This guide provides the necessary technical information for researchers to synthesize, characterize, and effectively utilize this compound in their research and development programs.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Dalton Transactions. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59207, this compound. PubChem. Retrieved January 15, 2026, from [Link]

- El-Mekkawy, A., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 19-54.

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved January 15, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13012112, this compound hydrochloride. PubChem. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0164470). Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238181, 1-(4-Methoxyphenyl)ethanamine. PubChem. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. PubMed Central. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. Retrieved January 15, 2026, from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 793467, (S)-1-(4-Methoxyphenyl)ethylamine. PubChem. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Phenoxyphenyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(4-Phenoxyphenyl)ethan-1-amine is a chiral primary amine with a diaryl ether scaffold, a structural motif of interest in medicinal chemistry. An in-depth understanding of its physicochemical properties is fundamental for its potential application in drug discovery and development, influencing everything from synthesis and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, including its structural features, solubility, acidity/basicity (pKa), and spectral data. Where experimental data for this specific molecule is not publicly available, this guide presents high-quality predicted data and contextualizes it with established principles for structurally related compounds. Detailed, field-proven experimental protocols for determining these key parameters are also provided to serve as a practical resource for researchers.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical properties. These characteristics, including molecular weight, lipophilicity, solubility, and pKa, govern how a molecule interacts with biological systems.[1][2] For a chiral amine like this compound, these properties are paramount. The amine group, a common functional group in many pharmaceuticals, dictates the molecule's basicity, influencing its salt forms and potential for ionic interactions with biological targets.[3] The overall structure, combining a flexible ether linkage with aromatic rings, will determine its lipophilicity, impacting membrane permeability and target binding.[1] This guide will dissect these critical properties, providing both the data and the scientific rationale behind their importance and measurement.

Core Physicochemical Properties

A foundational understanding of this compound begins with its fundamental molecular and physical properties. These values are crucial for everything from calculating molar concentrations in assays to predicting its behavior in different environments.

Molecular Structure and Identifiers

-

IUPAC Name: 1-(4-phenoxyphenyl)ethanamine[3]

-

CAS Number: 102077-19-0[1]

-

Molecular Formula: C₁₄H₁₅NO[3]

-

Molecular Weight: 213.27 g/mol [3]

-

Chirality: The molecule possesses a chiral center at the ethylamine carbon, meaning it exists as two enantiomers (R and S). Due to rapid pyramidal inversion, resolution of the individual enantiomers is not typically possible unless the nitrogen is part of a rigid ring system.[4]

Table 1: Summary of Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [3] |

| Molecular Weight | 213.27 g/mol | [3] |

| XLogP3 (Lipophilicity) | 2.7 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Physical Form | Solid (Predicted) | [5] |

| Boiling Point | Not Experimentally Determined | - |

| Melting Point | Not Experimentally Determined | - |

Note: Many physical properties for this specific compound have not been experimentally determined and reported in public literature. The XLogP3 value is a computed prediction of lipophilicity.

Acidity, Basicity, and Solubility: The Interplay of pKa and Solvent Effects

The amine functionality makes this compound a basic compound. Its pKa, the pH at which the amine is 50% protonated, is a critical parameter for predicting its charge state in physiological environments and its solubility.

pKa: A Measure of Basicity

Solubility Profile

The solubility of a drug candidate is a gatekeeper for its bioavailability. Poor aqueous solubility can severely limit oral absorption.

-

Aqueous Solubility: As a molecule with a significant hydrophobic surface area (two aromatic rings), this compound is expected to have low intrinsic solubility in water. However, due to its basic nature, its solubility is pH-dependent. In acidic environments (pH < pKa), the amine will be protonated to form an ammonium salt, which is significantly more polar and thus more water-soluble.[4]

-

Organic Solvent Solubility: This compound is expected to be soluble in a range of organic solvents, particularly polar organic solvents.[5] Solvents like methanol, ethanol, DMSO, and DMF are likely to be effective. Its solubility in non-polar solvents like hexane would be lower, though still greater than in water.

Experimental Determination of pKa and Solubility

Protocol 1: Potentiometric Titration for pKa Determination

-

Principle: This classic method involves titrating a solution of the amine with a strong acid (e.g., HCl) while monitoring the pH. The pKa is determined from the midpoint of the resulting titration curve.

-

Methodology:

-

Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Calibrate a pH meter with standard buffers.

-

Slowly add standardized hydrochloric acid in small increments, recording the pH after each addition.

-

Plot the pH versus the volume of acid added.

-

The pKa is the pH at the half-equivalence point.

-

Protocol 2: Isothermal Equilibrium Method for Solubility Determination

-

Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

-

Methodology:

-

Add an excess amount of this compound to a sealed vial containing the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Agitate the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Filter the suspension to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Figure 1: Workflow for the experimental determination of pKa and solubility.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic methods are indispensable for confirming the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the ethylamine group, the methyl protons, and the amine protons. The aromatic protons will appear in the downfield region (typically 6.8-7.5 ppm). The methine proton (CH-NH₂) will likely be a quartet coupled to the methyl group. The methyl protons (CH₃) will be a doublet. The amine protons (NH₂) often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.[6][7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the 110-160 ppm region. The methine carbon will be further downfield than the methyl carbon due to the deshielding effect of the attached nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Fragmentation: For a primary amine, a key fragmentation pathway is the alpha-cleavage, which involves the loss of an alkyl radical to form a stable iminium ion.[8][9] In the case of this compound, the molecular ion peak (M+) would be expected at m/z 213. The base peak would likely result from the loss of the methyl group to form a fragment at m/z 198.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

-

Expected Absorptions:

Chiral High-Performance Liquid Chromatography (HPLC)

Due to the chiral nature of this compound, chiral HPLC is essential for separating the enantiomers and determining enantiomeric purity.

Protocol 3: Chiral HPLC for Enantiomeric Separation

-

Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Methodology:

-

Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol. For basic compounds like this amine, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

-

Detection: UV detection is suitable due to the presence of the aromatic rings.

-

Optimization: The ratio of hexane to alcohol can be adjusted to optimize the separation (retention time and resolution).

-

Figure 2: Workflow for developing a chiral HPLC separation method.

Synthesis Pathway

A plausible synthetic route to this compound can be proposed based on established chemical transformations. A common approach would involve the reductive amination of the corresponding ketone, 1-(4-phenoxyphenyl)ethan-1-one.

Figure 3: Proposed synthetic pathway via reductive amination.

This transformation can be achieved using various reagents, such as ammonia in the presence of a reducing agent like hydrogen gas with a Raney Nickel catalyst, or sodium cyanoborohydride with ammonium acetate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H318: Causes serious eye damage[3]

-

H335: May cause respiratory irritation[3]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. While a lack of extensive public data necessitates the use of predicted values for some properties, the foundational knowledge of its structure, basicity, solubility, and spectral characteristics, combined with the provided experimental protocols, offers a robust framework for researchers in drug discovery and development. A thorough understanding and experimental validation of these properties are crucial first steps in unlocking the therapeutic potential of this and other novel chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Kaupmees, K., Tolstoluzhsky, N., Raja, S., Rueping, M., & Leito, I. (2013). On the Acidity and Reactivity of Highly Effective Chiral Brønsted Acid Catalysts - Establishment of an Acidity Scale.

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

- Fiveable. (2025, September). Physicochemical properties. Medicinal Chemistry Class Notes.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- LibreTexts Chemistry. (2024, March 23). Structure and Properties of Amines.

-

PubChem. (n.d.). 1-(4-Phenylphenyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube.

- University of Wisconsin. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases.

- Fiveable. (n.d.). Spectroscopy of Amines. Medicinal Chemistry Class Notes.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Correlation between the pKas of all (chiral and achiral) NHCPs and....

- PubMed. (n.d.). The ionization of phenolic amines, including apomorphine, dopamine and catecholamines and an assessment of zwitterion constants.

-

Matrix Fine Chemicals. (n.d.). 1-(4-AMINOPHENYL)ETHAN-1-ONE. Retrieved from [Link]

- ResearchGate. (n.d.).

- LibreTexts Chemistry. (2023, August 29).

- SlidePlayer. (n.d.).

- ResearchGate. (n.d.). The calculated pKa values of the α C−H bonds of propargylic amine 1 b....

-

PubChem. (n.d.). (4-Phenoxyphenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-Aminophenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Benchchem. (n.d.).

- Google Patents. (n.d.).

- Whamine. (n.d.).

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (n.d.). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides.

- Scribd. (n.d.).

- LibreTexts Chemistry. (2022, July 3).

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of Colorado Boulder. (n.d.). 1H NMR chemical shift ppm table.

- Benchchem. (n.d.). Solubility Profile of 4-methylcyclohexane-1,3-diamine in Organic Solvents: A Technical Guide.

- Reddit. (2014, September 14).

- ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with....

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. This compound | C14H15NO | CID 59207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. fiveable.me [fiveable.me]

A Comprehensive Technical Guide to the Structural Elucidation and Characterization of 1-(4-Phenoxyphenyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Phenoxyphenyl)ethan-1-amine is a chiral primary amine that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, comprising a phenoxy moiety linked to a chiral ethylamine group, necessitates a multi-technique approach for unambiguous characterization. This guide provides an in-depth, experience-driven framework for the structural elucidation of this compound, detailing the theoretical underpinnings and practical execution of essential analytical techniques. We will cover the logical workflow from spectroscopic analysis (NMR, FTIR, MS) to definitive structural confirmation by single-crystal X-ray diffraction, and conclude with methods for assessing enantiomeric purity via chiral HPLC. The causality behind experimental choices and the integration of data from multiple sources to form a cohesive structural proof are emphasized throughout.

Introduction: The Significance of Structural Integrity

In the realm of drug development and materials science, the precise molecular structure of a compound is the bedrock upon which all further research is built. For a molecule like this compound, which contains a stereocenter, a comprehensive understanding of its three-dimensional arrangement, connectivity, and purity is non-negotiable. The presence of the flexible ether linkage and the basic amine group introduces nuances to its chemical behavior and intermolecular interactions, which can only be understood through rigorous characterization.

This guide is structured to walk the researcher through a logical and self-validating workflow for the complete structural elucidation of this compound. We will begin with non-destructive spectroscopic methods to piece together the molecular framework and conclude with the gold standard of structure determination and chiral purity analysis.

Synthesis and Purification: The Foundation of Analysis

A prerequisite for accurate characterization is a pure sample. While numerous synthetic routes can be envisioned, a common approach involves the reductive amination of 4-phenoxyacetophenone.[3]

It is imperative to purify the crude product, typically via column chromatography, to remove unreacted starting materials, reagents, and byproducts. The purity of the final compound should be assessed by a preliminary technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) before proceeding with more advanced characterization.

Spectroscopic Characterization: Assembling the Structural Puzzle

Spectroscopic methods provide detailed information about the electronic and vibrational states of a molecule, allowing for the determination of its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

-

Expected Chemical Shifts (δ): Based on analogous structures like 4-phenoxyaniline and 1-(4-methoxyphenyl)ethanamine, the following proton signals are anticipated.[4][5][6]

-

Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.8-7.4 ppm. The protons on the phenoxy ring and the aniline-like ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors.

-

Methine Proton (-CH(NH₂)-): A quartet around δ 4.1-4.5 ppm, split by the adjacent methyl protons.

-

Amine Protons (-NH₂): A broad singlet typically between δ 1.5-3.0 ppm. The chemical shift of this peak is highly dependent on solvent and concentration and may exchange with D₂O.[7]

-

Methyl Protons (-CH₃): A doublet around δ 1.3-1.5 ppm, split by the adjacent methine proton.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

-

Expected Chemical Shifts (δ):

-

Aromatic Carbons (Ar-C): Multiple signals in the downfield region of δ 115-160 ppm. The carbon attached to the oxygen (C-O) and the carbon attached to the ethylamine group will have distinct chemical shifts.

-

Methine Carbon (-CH(NH₂)-): A signal in the range of δ 50-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.

-

| Predicted ¹H and ¹³C NMR Data for this compound |

| Assignment |

| Aromatic Protons |

| Methine Proton |

| Amine Protons |

| Methyl Protons |

| Aromatic Carbons |

| Methine Carbon |

| Methyl Carbon |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, splitting patterns (coupling constants), and integrations to assign the signals to the respective protons in the molecule. For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Characteristic Vibrational Frequencies (cm⁻¹):

-

N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[8][9][10] These bands are generally weaker and sharper than the O-H stretch of alcohols.[7][8]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

N-H Bend: A characteristic bending vibration for primary amines is observed in the 1580-1650 cm⁻¹ region.[8][9]

-

C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ range are indicative of the aromatic rings.

-

C-O-C Stretch (Aryl Ether): A strong, characteristic asymmetrical stretching band is expected between 1200-1250 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ range.[8]

-

| Predicted FTIR Absorption Bands for this compound |

| Vibrational Mode |

| N-H Stretch (asymmetric & symmetric) |

| C-H Stretch (aromatic) |

| C-H Stretch (aliphatic) |

| N-H Bend |

| C=C Stretch (aromatic) |

| C-O-C Stretch (asymmetric) |

| C-N Stretch (aromatic) |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (C₁₄H₁₅NO = 213.27 g/mol ).[2][11] Due to the nitrogen rule, an odd molecular weight is expected for a compound containing a single nitrogen atom.[12]

-

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[13][14][15] This would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized iminium cation at m/z 198. This is often the base peak in the spectrum.

-

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure, paying close attention to the characteristic alpha-cleavage.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of its three-dimensional structure, including stereochemistry.[16][17]

Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystallization and Structure Determination

-

Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step.[17]

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble.[18]

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of well-ordered crystals.[16][18][19] A good starting point is to prepare a solution with a concentration similar to that used for an NMR experiment.[19]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build and refine the atomic model against the experimental data until convergence is reached, resulting in a final, accurate 3D structure.

-

Chiral HPLC: Assessing Enantiomeric Purity

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric composition, especially in a pharmaceutical context. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Methodology for Chiral Separation

The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and effective for the separation of a broad range of chiral compounds, including amines.[21][22][23]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, IC, etc.).

-

Mobile Phase Optimization:

-

Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., heptane or hexane) and an alcohol (e.g., isopropanol or ethanol).

-

Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution for basic compounds like amines.[21][22]

-

-

Analysis:

-

Inject a solution of the racemic standard to determine the retention times of both enantiomers.

-

Inject a solution of the synthesized sample under the optimized conditions.

-

Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers.

-

Workflow for Chiral HPLC Method Development

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 4-Phenoxyaniline(139-59-3) 1H NMR [m.chemicalbook.com]

- 6. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. This compound | C14H15NO | CID 59207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. youtube.com [youtube.com]

- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 18. How To [chem.rochester.edu]

- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(4-Phenoxyphenyl)ethan-1-amine: A Technical Guide

Introduction

1-(4-Phenoxyphenyl)ethan-1-amine is a primary amine containing a diphenyl ether scaffold. Its structural complexity, combining aromatic, ether, and chiral amine functionalities, makes it a molecule of interest in medicinal chemistry and materials science. Unambiguous structural confirmation is paramount for any research or development application, and this is achieved through a combination of modern spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and experimental rationale necessary for robust compound characterization.

Molecular Identity:

| Property | Value | Source |

| IUPAC Name | 1-(4-phenoxyphenyl)ethanamine | [1] |

| CAS Number | 102077-19-0 | [1] |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Exact Mass | 213.1154 Da | [1] |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.

Guiding Principles & Experimental Causality

¹H NMR provides information on the chemical environment, number, and connectivity of protons. The chemical shift (δ) is dictated by the electron density around the nucleus; protons near electronegative atoms (like N and O) are "deshielded" and appear at a higher chemical shift (downfield). Spin-spin coupling provides connectivity data, where adjacent, non-equivalent protons split each other's signals according to the n+1 rule.

¹³C NMR provides a count of unique carbon environments within the molecule. Like ¹H NMR, chemical shifts are influenced by the electronic environment, with carbons bonded to heteroatoms appearing downfield.

Experimental Protocol: NMR Acquisition

A standardized protocol ensures reproducibility and data integrity.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data & Interpretation

The spectrum is predicted in Chloroform-d (CDCl₃).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Insights |

| -CH₃ | ~ 1.4 - 1.6 | Doublet (d) | 3H | This aliphatic methyl group is coupled to the single methine proton (-CH), resulting in a doublet. |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | 2H | Amine protons often appear as a broad signal due to quadrupole broadening and chemical exchange.[2] This signal will disappear upon D₂O exchange, confirming its identity.[3] |

| -CH- | ~ 4.1 - 4.3 | Quartet (q) | 1H | This methine proton is deshielded by the adjacent nitrogen and the aromatic ring. It is split into a quartet by the three protons of the methyl group. |

| Aromatic H | ~ 6.9 - 7.5 | Multiplet (m) | 9H | The nine protons on the two phenyl rings will produce a complex multiplet. Protons on the phenoxy ring and the substituted phenyl ring will have distinct, overlapping signals influenced by the electron-donating ether and amine groups. |

Predicted ¹³C NMR Spectral Data & Interpretation

| Carbon Assignment | Predicted δ (ppm) | Rationale and Key Insights |

| -CH₃ | ~ 23 - 26 | Typical chemical shift for an aliphatic methyl group in this environment. |

| -CH- | ~ 50 - 55 | The methine carbon is directly attached to the electronegative nitrogen, causing a significant downfield shift into the 10-65 ppm range typical for such carbons.[3] |

| Aromatic C | ~ 115 - 160 | A complex set of signals is expected. The carbon bearing the ether oxygen (C-O) and the carbon on the other ring attached to oxygen will be the most downfield. Carbons bearing the ethylamine group will also be shifted relative to unsubstituted aromatic carbons. |

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).

Guiding Principles & Experimental Causality

For this compound, the key diagnostic absorptions will be from the primary amine (N-H), the aromatic rings (C=C and C-H), the ether linkage (C-O-C), and the aliphatic C-H bonds. The presence of a primary amine is uniquely confirmed by the observation of two distinct N-H stretching bands.[2][4]

Experimental Protocol: IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Caption: Simplified workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Spectral Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmation |

| ~ 3450 & 3350 | N-H Stretch | Medium | The presence of two distinct, sharp peaks in this region is definitive for a primary (R-NH₂) amine, corresponding to asymmetric and symmetric stretching modes.[3][4][5] |

| ~ 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H stretching vibrations. |

| ~ 2980 - 2850 | C-H Stretch | Medium-Weak | Aliphatic C-H stretching from the ethyl group. |

| ~ 1620 - 1580 | N-H Bend | Medium-Strong | This absorption is due to the scissoring vibration of the primary amine group.[4] |

| ~ 1600 & 1500 | C=C Stretch | Strong | Characteristic absorptions for aromatic ring stretching. |

| ~ 1250 - 1200 | C-N & C-O Stretch | Strong | This region will contain strong absorptions from both the aromatic C-N stretch (typically 1335-1250 cm⁻¹) and the asymmetric C-O-C stretch of the aryl ether.[4] |

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern observed can offer further structural proof.

Guiding Principles & Experimental Causality

In electrospray ionization (ESI), the sample is ionized to form a protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with enough accuracy to confirm the molecular formula. The "Nitrogen Rule" is a key principle for amines, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 213 g/mol of the target compound.[6][7] The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[6][7]

Experimental Protocol: MS Acquisition (ESI-TOF)

Caption: General workflow for Mass Spectrometry analysis via ESI.

Predicted Mass Spectral Data & Interpretation

| m/z Value (Predicted) | Ion Identity | Rationale and Key Insights |

| 214.1226 | [M+H]⁺ | The protonated molecular ion. Its high-resolution mass will confirm the elemental formula C₁₄H₁₆NO⁺. The nominal mass of 214 confirms the odd molecular weight (213) of the neutral molecule, consistent with the Nitrogen Rule.[8] |

| 197.0964 | [M-NH₂]⁺ | Loss of the amino group as a neutral radical. |

| 44.0495 | [CH₃CHNH₂]⁺ | This key fragment would result from α-cleavage, where the bond between the methine carbon and the phenyl ring is broken. This is a highly characteristic fragmentation for this type of amine.[6][7] |

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides unequivocal evidence of the key primary amine and ether functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and provides structural confirmation through predictable fragmentation patterns. Together, these techniques form a self-validating system, providing the high-confidence data required for any advanced scientific application.

References

-

JoVE. (2023, April 30). Mass Spectrometry of Amines. Available at: [Link]

-

ECHIMICA. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

-

AA Blocks. (2019, November 22). InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR: amines. Available at: [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

-

OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry. Available at: [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Available at: [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59207, this compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13012112, this compound hydrochloride. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Available at: [Link]

Sources

- 1. This compound | C14H15NO | CID 59207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. youtube.com [youtube.com]

- 6. Video: Mass Spectrometry of Amines [jove.com]

- 7. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. GCMS Section 6.15 [people.whitman.edu]

An In-depth Technical Guide to 1-(4-phenoxyphenyl)ethan-1-amine: Synthesis, Properties, and Medicinal Chemistry Applications

Introduction

1-(4-phenoxyphenyl)ethan-1-amine is a primary amine featuring a diphenyl ether scaffold. This structural motif is of significant interest to medicinal chemists and drug development professionals due to its presence in a variety of biologically active molecules. The diphenyl ether linkage provides a degree of conformational flexibility, while the phenethylamine substructure is a well-known pharmacophore. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on providing practical insights for researchers in the field. While a singular "discovery" event for this compound is not prominent in the historical record, its utility lies in its role as a versatile building block in the synthesis of more complex molecules.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is a two-step process commencing with the readily available starting material, diphenyl ether. The overall synthetic pathway involves an initial Friedel-Crafts acylation to install the acetyl group, followed by a reductive amination to furnish the target primary amine.

Step 1: Synthesis of 1-(4-phenoxyphenyl)ethanone via Friedel-Crafts Acylation

The first step is the electrophilic aromatic substitution of diphenyl ether with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] This reaction, known as the Friedel-Crafts acylation, selectively installs the acetyl group onto one of the aromatic rings of the diphenyl ether.[2]

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. The electron-rich aromatic ring of diphenyl ether then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (an arenium ion).[2] Subsequent deprotonation re-establishes aromaticity and yields the ketone product, 1-(4-phenoxyphenyl)ethanone.[3] The product ketone forms a stable complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[1]

Experimental Protocol: Friedel-Crafts Acylation of Diphenyl Ether

-

Materials:

-

Diphenyl ether

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of diphenyl ether (1.0 eq) in dichloromethane, add acetyl chloride (1.1 eq).

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-(4-phenoxyphenyl)ethanone can be purified by column chromatography on silica gel or by recrystallization.

-

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-phenoxyphenyl)ethan-1-amine and its Starting Materials

Introduction

1-(4-phenoxyphenyl)ethan-1-amine is a key structural motif found in a variety of pharmacologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. Its synthesis is of significant interest to researchers and professionals in the pharmaceutical industry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the preparation of its key precursor, 4'-phenoxyacetophenone. The guide delves into the mechanistic underpinnings of the selected synthetic strategies, offering field-proven insights into experimental choices and protocol optimization.

This document is structured to provide a logical progression from the synthesis of the starting ketone to the final amine, including methods for obtaining the target compound in its racemic and enantiomerically enriched forms. Each section is designed to be a self-validating system, with in-text citations to authoritative sources and detailed experimental protocols.

Part 1: Synthesis of the Key Intermediate: 4'-Phenoxyacetophenone

The synthesis of this compound typically commences with the preparation of the corresponding ketone, 4'-phenoxyacetophenone. Two classical and industrially relevant methods for the synthesis of this diaryl ether ketone are the Ullmann condensation and the Friedel-Crafts acylation.

Ullmann Condensation: A Classic C-O Bond Formation

The Ullmann condensation is a cornerstone of diaryl ether synthesis, involving the copper-catalyzed reaction of an aryl halide with a phenol.[1] In the context of 4'-phenoxyacetophenone synthesis, this translates to the coupling of a 4-haloacetophenone with phenol or a phenoxide salt.

Causality Behind Experimental Choices:

-

Catalyst: Copper-based catalysts are essential for this transformation. While traditional methods employed copper powder or copper(I) salts, modern protocols often utilize soluble copper complexes with ligands such as diamines or phenanthroline to improve efficiency and reduce reaction temperatures.[1] The choice of catalyst and ligand can significantly impact reaction rate and yield.

-

Base: A base, such as potassium carbonate or potassium hydroxide, is required to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice and stoichiometry of the base are critical for driving the reaction to completion.

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

-

Aryl Halide: Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann-type couplings, following the trend of bond dissociation energies (C-I < C-Br < C-Cl).[1] However, the choice is often a balance between reactivity and the cost and availability of the starting material.

Generalized Experimental Protocol for Ullmann Synthesis of 4'-Phenoxyacetophenone:

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4'-bromoacetophenone (1.0 equiv), phenol (1.2 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).

-

Add a suitable high-boiling solvent, such as DMF, to the mixture.

-

Heat the reaction mixture to a temperature of 120-150 °C and maintain it for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4'-phenoxyacetophenone.

Friedel-Crafts Acylation: An Electrophilic Aromatic Substitution Approach

The Friedel-Crafts acylation offers an alternative and often more direct route to 4'-phenoxyacetophenone.[2] This reaction involves the acylation of diphenyl ether with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acylating agent and generate the acylium ion electrophile.[2] Stoichiometric amounts of the catalyst are often necessary as it complexes with both the starting material and the product.[3]

-

Acylating Agent: Acetyl chloride or acetic anhydride are the common choices for introducing the acetyl group. The choice may depend on factors like cost, reactivity, and ease of handling.

-

Solvent: A non-polar, inert solvent like dichloromethane (DCM) or carbon disulfide is typically used to prevent reaction with the Lewis acid.

-

Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Generalized Experimental Protocol for Friedel-Crafts Acylation of Diphenyl Ether:

-

In a flame-dried reaction flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equiv) in dry dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equiv) to the suspension while stirring.

-

After the addition is complete, add a solution of diphenyl ether (1.0 equiv) in dry dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield 4'-phenoxyacetophenone.

Data Presentation: Comparison of Synthetic Routes to 4'-Phenoxyacetophenone

| Feature | Ullmann Condensation | Friedel-Crafts Acylation |

| Starting Materials | 4-Haloacetophenone, Phenol | Diphenyl ether, Acetyl chloride/anhydride |

| Catalyst | Copper(I) salt | Lewis Acid (e.g., AlCl₃) |

| Reaction Conditions | High temperature (120-150 °C) | Low to ambient temperature (0 °C to RT) |

| Advantages | Good for specific C-O bond formation | Often higher yielding and faster |

| Disadvantages | Harsh conditions, potential for side reactions | Requires stoichiometric Lewis acid, moisture sensitive |

Part 2: Synthesis of this compound

The conversion of 4'-phenoxyacetophenone to this compound is most commonly achieved through reductive amination. This transformation can be accomplished via several methods, with the Leuckart reaction and catalytic reductive amination being the most prominent.

The Leuckart Reaction: A Classic Reductive Amination

The Leuckart reaction is a well-established method for the synthesis of amines from ketones or aldehydes using formic acid derivatives as both the nitrogen source and the reducing agent.[4] When applied to 4'-phenoxyacetophenone, it provides a direct route to the target amine.

Causality Behind Experimental Choices:

-

Reagents: Ammonium formate or formamide are the key reagents. Ammonium formate is often preferred as it can provide better yields.[4] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced by formic acid (from ammonium formate) or a hydride transfer from formamide.[5]

-

Temperature: The Leuckart reaction requires high temperatures, typically between 160-190 °C, to drive the reaction to completion.[5]

-

Reaction Mechanism: The reaction involves the initial formation of a formyl derivative of the amine, which is subsequently hydrolyzed under acidic or basic conditions to yield the primary amine.[5]

Generalized Experimental Protocol for the Leuckart Reaction:

-

In a round-bottom flask equipped with a reflux condenser, combine 4'-phenoxyacetophenone (1.0 equiv) and ammonium formate (3.0-5.0 equiv).

-

Heat the mixture in an oil bath to 160-180 °C for 6-12 hours. The reaction mixture will become a melt.

-

After cooling, add a solution of hydrochloric acid (e.g., 6 M) to the reaction mixture and reflux for 1-2 hours to hydrolyze the intermediate N-formyl amine.

-

Cool the mixture and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

-

Make the aqueous layer basic by adding a concentrated solution of sodium hydroxide.

-

Extract the liberated amine with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Catalytic Reductive Amination: A Greener Alternative

Catalytic reductive amination offers a more environmentally friendly and often more efficient alternative to the Leuckart reaction. This method involves the reaction of the ketone with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst.

Causality Behind Experimental Choices:

-

Catalyst: A variety of heterogeneous catalysts can be employed, with Raney Nickel being a common and cost-effective choice. Other catalysts include palladium on carbon (Pd/C) and platinum-based catalysts.[6] The choice of catalyst can influence the reaction conditions and selectivity.

-

Reducing Agent: Hydrogen gas is the most common reducing agent, offering high atom economy. Transfer hydrogenation using reagents like ammonium formate can also be employed.[1]

-

Ammonia Source: Anhydrous ammonia or an aqueous solution of ammonia can be used as the nitrogen source. An excess of ammonia is typically used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.[7]

-

Pressure and Temperature: The reaction is typically carried out under elevated pressure of hydrogen (e.g., 50-100 psi) and at a moderate temperature (e.g., 50-100 °C) to facilitate both the imine formation and its subsequent reduction.

Generalized Experimental Protocol for Catalytic Reductive Amination:

-

To a high-pressure reactor (autoclave), add 4'-phenoxyacetophenone (1.0 equiv), a suitable solvent (e.g., methanol or ethanol), and the catalyst (e.g., Raney Nickel, 5-10 wt%).

-

Seal the reactor and purge it with nitrogen, followed by the introduction of ammonia (either as a gas or a solution in the solvent).

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 80 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously for several hours, monitoring the uptake of hydrogen.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Visualization of Synthetic Pathways

Sources

- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination Review [erowid.org]

A Comprehensive Technical Guide to the Retrosynthetic Analysis and Synthesis of 1-(4-phenoxyphenyl)ethan-1-amine

This guide provides an in-depth exploration of the retrosynthetic analysis and practical synthesis of 1-(4-phenoxyphenyl)ethan-1-amine, a valuable building block in medicinal chemistry and materials science. The content is structured to offer not only a step-by-step synthetic pathway but also a deep understanding of the underlying chemical principles and experimental considerations, tailored for researchers, scientists, and drug development professionals.

Introduction and Strategic Retrosynthetic Analysis

This compound is a primary amine featuring a diphenyl ether scaffold. Its structure is of significant interest in the development of novel therapeutic agents and functional materials. A logical and efficient synthesis is paramount for its accessibility in research and development. Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.

Our retrosynthetic approach to this compound identifies the primary amine as a key functional group for disconnection. This leads to two principal synthetic strategies, both originating from a common intermediate, 4'-phenoxyacetophenone.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic disconnection of the target amine to its precursors.

The carbon-nitrogen bond of the primary amine is the most logical point for the initial disconnection. This transformation can be achieved in the forward sense via several methods, most notably reductive amination or the Leuckart-Wallach reaction. This disconnection reveals 4'-phenoxyacetophenone as the key ketone intermediate.

Further deconstruction of 4'-phenoxyacetophenone via a carbon-carbon bond disconnection points to a Friedel-Crafts acylation reaction. This well-established transformation allows for the synthesis of the ketone from diphenyl ether and an acetylating agent, such as acetyl chloride.

Forward Synthesis: From Commercially Available Precursors to the Target Amine

The forward synthesis is a two-step process: the Friedel-Crafts acylation of diphenyl ether followed by the conversion of the resulting ketone to the primary amine. Below are detailed protocols for each step, grounded in established chemical literature.

Step 1: Synthesis of 4'-Phenoxyacetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this case, diphenyl ether is acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The para-substituted product is favored due to steric hindrance at the ortho positions.

Reaction Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with aluminum chloride.[1] The electron-rich diphenyl ether then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to regenerate the aromatic system and yield the desired ketone.

Caption: Key steps in the Friedel-Crafts acylation of diphenyl ether.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.[1][2]

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (8.0 g, 0.06 mol) and 50 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of diphenyl ether (8.5 g, 0.05 mol) and acetyl chloride (4.3 g, 0.055 mol) in 20 mL of anhydrous dichloromethane.

-

Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Purification: Extract the aqueous layer with 2 x 30 mL of dichloromethane. Combine the organic layers, wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield 4'-phenoxyacetophenone as a white to pale yellow solid.[3]

Table 1: Summary of Reaction Parameters for the Synthesis of 4'-Phenoxyacetophenone

| Parameter | Value | Reference |

| Diphenyl Ether | 0.05 mol | [1] |

| Acetyl Chloride | 0.055 mol | [1] |

| Aluminum Chloride | 0.06 mol | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | 0 °C to Room Temp. | [1] |

| Reaction Time | 2.5 hours | [1] |

| Typical Yield | ~90% | [4] |

Physicochemical Properties of 4'-Phenoxyacetophenone:

Step 2: Synthesis of this compound

The conversion of 4'-phenoxyacetophenone to the target primary amine can be accomplished through several methods. Two of the most common and effective are the Leuckart-Wallach reaction and direct reductive amination.

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[7] The reaction typically requires high temperatures and proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to the free amine.[8][9]

Reaction Mechanism: The reaction begins with the formation of an imine from the ketone and ammonia (generated from the decomposition of ammonium formate). The imine is then reduced by formic acid (also from ammonium formate) to the corresponding formamide. Acidic or basic hydrolysis then cleaves the formyl group to yield the primary amine.[7][8]

Caption: Conversion of the ketone to the amine via the Leuckart-Wallach reaction.

Experimental Protocol: Leuckart-Wallach Reaction

This protocol is based on general procedures for the Leuckart reaction.[8][10]

-